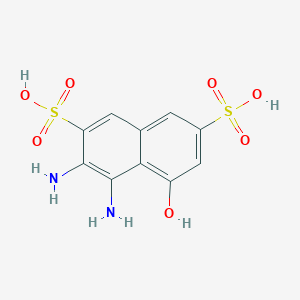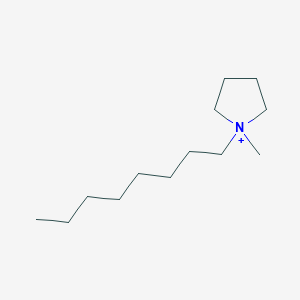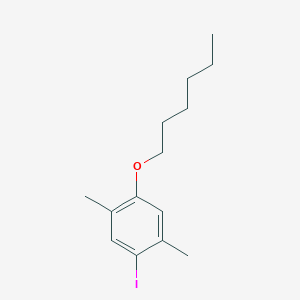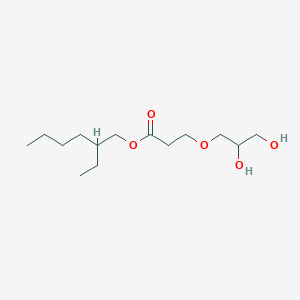
3,4-Diamino-5-hydroxynaphthalene-2,7-disulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Diamino-5-hydroxynaphthalene-2,7-disulfonic acid is a chemical compound with the molecular formula C10H10N2O7S2. It is known for its applications in various fields, including dye production and pharmaceuticals. This compound is characterized by its two amino groups, one hydroxyl group, and two sulfonic acid groups attached to a naphthalene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diamino-5-hydroxynaphthalene-2,7-disulfonic acid typically involves multiple steps:
Sulfonation: Naphthalene is sulfonated using fuming sulfuric acid to produce 1,3,6-naphthalenetrisulfonic acid.
Nitration: The trisulfonic acid is then nitrated using a mixed acid to yield 1-nitro-3,6,8-naphthalenetrisulfonic acid.
Reduction: The nitro compound is reduced using iron powder and ammonium hydroxide to form 1-amino-3,6,8-naphthalenetrisulfonic acid.
Hydrolysis and Neutralization: The resulting compound is hydrolyzed and neutralized to obtain the final product.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. These methods may include continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Diamino-5-hydroxynaphthalene-2,7-disulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Iron powder and ammonium hydroxide are typically used for reduction.
Substitution: Electrophiles such as acyl chlorides and sulfonyl chlorides are used in substitution reactions.
Major Products
Oxidation: Produces quinones.
Reduction: Produces amino derivatives.
Substitution: Produces various substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
3,4-Diamino-5-hydroxynaphthalene-2,7-disulfonic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme reactions and as a staining agent.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of fluorescent brightening agents and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3,4-Diamino-5-hydroxynaphthalene-2,7-disulfonic acid involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and other proteins. These interactions can affect the activity of enzymes and other biological molecules, leading to various effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Amino-8-naphthol-3,6-disulfonic acid
- 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid monosodium salt
- 2,7-Naphthalenedisulfonic acid
Uniqueness
3,4-Diamino-5-hydroxynaphthalene-2,7-disulfonic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with biological molecules and in the synthesis of complex organic compounds .
Eigenschaften
CAS-Nummer |
878273-07-5 |
|---|---|
Molekularformel |
C10H10N2O7S2 |
Molekulargewicht |
334.3 g/mol |
IUPAC-Name |
3,4-diamino-5-hydroxynaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C10H10N2O7S2/c11-9-7(21(17,18)19)2-4-1-5(20(14,15)16)3-6(13)8(4)10(9)12/h1-3,13H,11-12H2,(H,14,15,16)(H,17,18,19) |
InChI-Schlüssel |
MZELLYIAHFBDMX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C=C(C(=C(C2=C(C=C1S(=O)(=O)O)O)N)N)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Diphenyl-6-vinyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B14181325.png)

![N-{3-[3-(Trifluoromethyl)benzoyl]thieno[2,3-c]pyridin-2-yl}acetamide](/img/structure/B14181332.png)



![4-[(Ethylsulfanyl)carbonyl]-L-phenylalanine](/img/structure/B14181356.png)
![N-[2-(Cyclopentyloxy)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14181358.png)

![lithium;2-[[1-(benzenesulfonyl)pyrrolo[2,3-b]pyridin-2-yl]methyl]pyrrolidine-1-sulfonate](/img/structure/B14181376.png)
![Methyl 4-({[(2S)-pyrrolidin-2-yl]methyl}amino)benzoate](/img/structure/B14181386.png)


![2-{4-[5-(3,4-Dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-5-phenyl-1,3-oxazole](/img/structure/B14181404.png)
